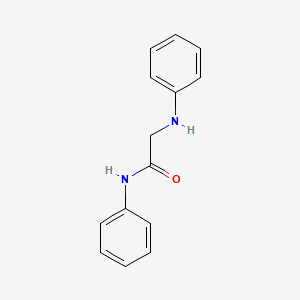
2-苯胺基-N-苯乙酰胺
描述
2-anilino-N-phenylacetamide is a chemical compound with the molecular formula C14H14N2O . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-anilino-N-phenylacetamide involves several steps . The process starts with the dehydration and ring closure of N-phenylmaleamic acid (PMA) to N-phenylmaleimide (PMI). PMI then reacts with aniline (ANL) to produce 2-anilino-N-phenylsuccinimide (APSI). APSI reacts with maleic anhydride (MAN), which is formed by the dehydration of maleic acid (MA), to form N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-phenylmaleamic acid (PPMA). During the latter half of the reaction, PPMA is mainly converted to PMI .
Molecular Structure Analysis
The molecular structure of 2-anilino-N-phenylacetamide can be inferred from its InChI code: 1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17) .
Chemical Reactions Analysis
2-anilino-N-phenylacetamide can participate in various chemical reactions. For instance, it can be used in the synthesis of N-cyanoacetamides, which are important precursors for heterocyclic synthesis .
科学研究应用
抗病毒和抗凋亡效应
与2-苯胺基-N-苯乙酰胺相关的一种新的苯胺基喹啉衍生物在体内和体外对乙型脑炎表现出显著的抗病毒和抗凋亡效应,显示出对感染小鼠的病毒载量减少和存活率增加(Ghosh et al., 2008)。
有机合成应用
2-氯-N-苯乙酰胺已被用作合成噻唑并[3,2-a]嘧啶酮产物的双电泳性构建块,展示了其在构建复杂有机分子中的实用性(Janardhan et al., 2014)。
抗癫痫药物筛选
合成了N-取代的2-苯胺基苯乙酰胺,并在动物模型中显示出强效的抗癫痫活性,突显了它们作为新型治疗药物的潜力(Shindikar et al., 2006)。
宿主-客体化学
2-(丙基氨基)乙酰胺衍生物与葫芦[n]尿苷形成宿主-客体复合物,表明其在超分子化学中设计新材料和传感器的应用(Buaki-Sogó等,2013)。
抗癌活性
2-苯氧基-N-苯乙酰胺对几种人类癌细胞系显示出中等到高的细胞毒性,表明其作为抗癌药物的潜力(Shan et al., 2016)。
雌激素效应
从狭叶狼尾草种子中提取的2-苯乙酰胺在体内和体外展现出类雌激素效应,为其在治疗围绝经期综合征中的应用开辟了途径(Zeng et al., 2018)。
安全和危害
生化分析
Biochemical Properties
2-anilino-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions can lead to either the activation or inhibition of the enzymes, depending on the specific conditions and concentrations involved. Additionally, 2-anilino-N-phenylacetamide can bind to certain proteins, altering their conformation and, consequently, their biological activity.
Cellular Effects
The effects of 2-anilino-N-phenylacetamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to handle oxidative stress . Furthermore, 2-anilino-N-phenylacetamide has been shown to interfere with cellular signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation . These interactions can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
At the molecular level, 2-anilino-N-phenylacetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2-anilino-N-phenylacetamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-anilino-N-phenylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-anilino-N-phenylacetamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of 2-anilino-N-phenylacetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . For instance, high doses of 2-anilino-N-phenylacetamide have been associated with liver toxicity and disruptions in metabolic processes in animal studies . These findings underscore the importance of careful dosage selection in experimental settings to avoid potential toxic effects.
Metabolic Pathways
2-anilino-N-phenylacetamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including hydroxylation and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound from the body . The metabolites of 2-anilino-N-phenylacetamide can also influence metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of 2-anilino-N-phenylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues . For example, certain transporters in the liver cells can uptake 2-anilino-N-phenylacetamide, leading to its concentration in the liver, where it exerts its biochemical effects . The distribution of the compound within the body can significantly impact its overall biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-anilino-N-phenylacetamide is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-anilino-N-phenylacetamide within these compartments can influence its interactions with other biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
属性
IUPAC Name |
2-anilino-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNHEWYCTRNGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-62-6 | |
| Record name | N-Phenyl-2-(phenylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B1635734.png)

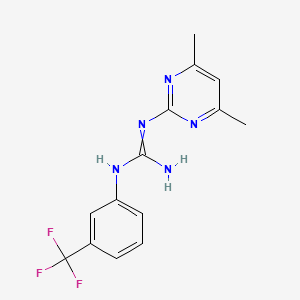
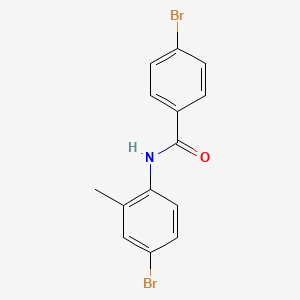

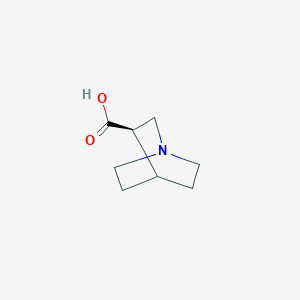






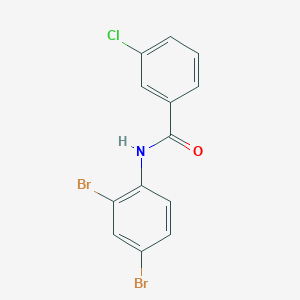
![5'-Chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylic acid](/img/structure/B1635815.png)
